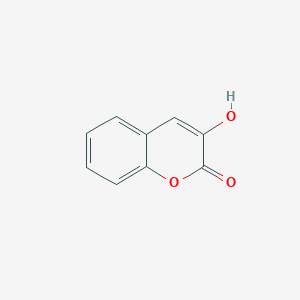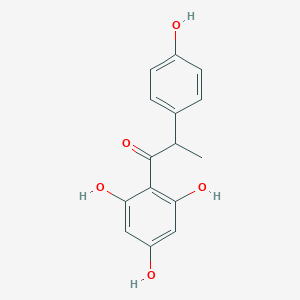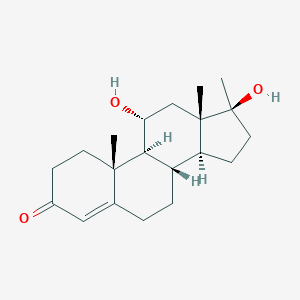
11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one
Overview
Description
11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one is a chemical compound with the formula C20H30O3 . It is a testosterone derivative and an adrenal steroid hormone with glucocorticoid activity . The IUPAC name for this compound is (1S,2R,10S,11S,14S,15S,17R)-14,17-dihydroxy-2,14,15-trimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-en-5-one .
Molecular Structure Analysis
The molecular structure of 11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 56 bonds. There are 26 non-H bonds, 2 multiple bonds, 2 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 ketone (aliphatic), 2 hydroxyl groups, 1 secondary alcohol, and 1 tertiary alcohol .Physical And Chemical Properties Analysis
The molecular weight of 11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one is 318.4504 g/mol . Its boiling point is predicted to be 475.5ºC and its density is predicted to be 1.17g/cm³ .Scientific Research Applications
Microbial Transformation
- The microbial transformation of androst-4-ene-3,17-dione by the fungus Beauveria bassiana has been explored, leading to the production of hydroxylated metabolites, including 11alpha,17beta-dihydroxyandrost-ene-3-one (Xiong et al., 2006).
Metabolite Studies
- Research on the urinary metabolites of 2-formyl-17alpha-methylandrosta-1,4-diene-11alpha, 17beta-dihydroxy-3-one in rats has been conducted, confirming the structures of principal metabolites (DE MARCHI et al., 1976).
Molecular Synthesis and Modeling
- Enhanced synthesis and molecular modeling of similar compounds, such as 4beta,19-dihydroxyandrost-5-en-17-one, have been studied for their potential as aromatase inhibitors (Numazawa et al., 2002).
Microbial Transformation and Tyrosinase Inhibitory Activity
- The transformation of related steroids like 17alpha-ethynyl- and 17alpha-ethylsteroids by fungi and the tyrosinase inhibitory activity of the transformed products have been investigated (Choudhary et al., 2005).
Anti-Progestational and Antidecidual Activities
- Research on steroidal ketones with 7-alkyl groups revealed significant anti-implantational and antidecidual activities, suggesting potential uses in reproductive health (Grunwell et al., 1976).
Anabolic/Androgenic Evaluation of Steroids
- Novel steroidal compounds have been synthesized and evaluated for their anabolic and androgenic activities, indicating potential applications in hormone-related therapies (Reyes-Moreno et al., 2009).
Novel Steroidal Inhibitors
- The development of potent and selective steroidal inhibitors of enzymes like 17beta-hydroxysteroid dehydrogenase type 7 has been explored, which modulate levels of key hormones (Bellavance et al., 2009).
properties
IUPAC Name |
(8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-18-8-6-13(21)10-12(18)4-5-14-15-7-9-20(3,23)19(15,2)11-16(22)17(14)18/h10,14-17,22-23H,4-9,11H2,1-3H3/t14-,15-,16+,17+,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIBSXMTVJAYTQ-QMNUTNMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one | |
CAS RN |
1807-02-9 | |
| Record name | 11α-Hydroxy-17α-methyltestosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11alpha-Hydroxy-17-methyltestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001807029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11α,17β-dihydroxy-17-methylandrost-4-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11.ALPHA.-HYDROXY-17-METHYLTESTOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W51MUL8AL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



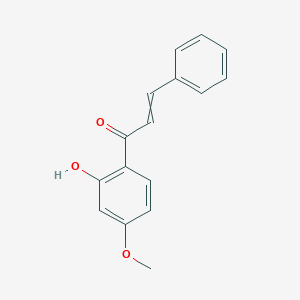
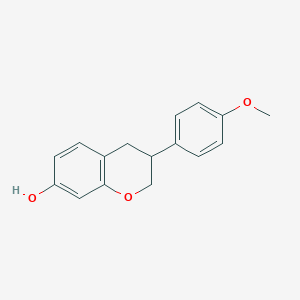
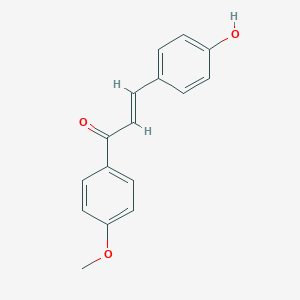
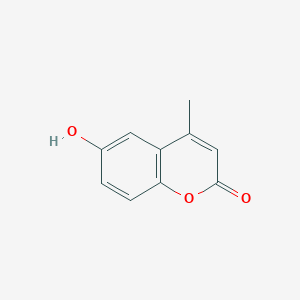
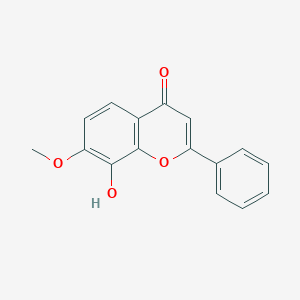
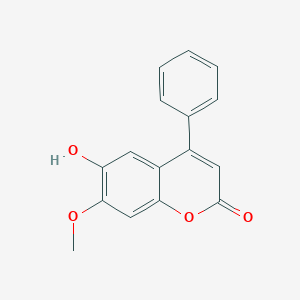
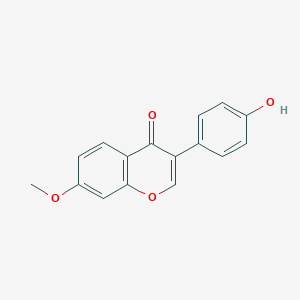
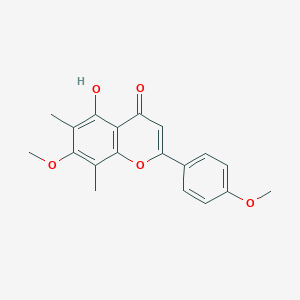
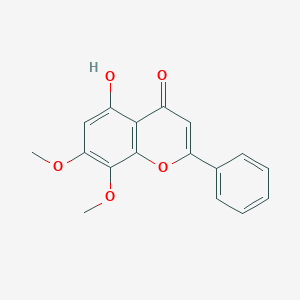
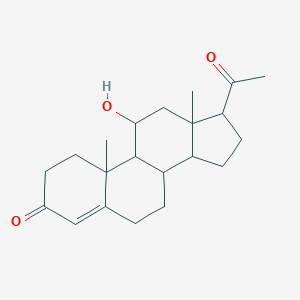
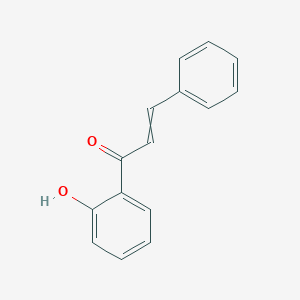
![(17R)-6,11,17-Trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B191488.png)
